![molecular formula C21H18O B13396380 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol](/img/structure/B13396380.png)
10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol is an organic compound characterized by a complex structure that includes a naphthyl group and a cyclodecadiyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol typically involves multi-step organic reactions. One common method includes the coupling of a naphthyl aldehyde with a cyclodecadiyne derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol involves its interaction with molecular targets through various pathways. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclodecadiyne moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol
- 10-[(E)-(2-Phenyl)methylene]-2,8-cyclodecadiyne-1-ol
- 10-[(E)-(2-Anthracenyl)methylene]-2,8-cyclodecadiyne-1-ol
Uniqueness
This compound is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required.
Propiedades
Fórmula molecular |
C21H18O |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
10-(naphthalen-2-ylmethylidene)cyclodeca-2,8-diyn-1-ol |
InChI |
InChI=1S/C21H18O/c22-21-12-6-4-2-1-3-5-11-20(21)16-17-13-14-18-9-7-8-10-19(18)15-17/h7-10,13-16,21-22H,1-4H2 |
Clave InChI |
WEAMARWRTAQOEU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(=CC2=CC3=CC=CC=C3C=C2)C(C#CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


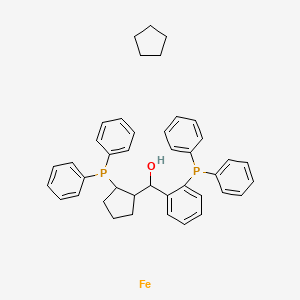
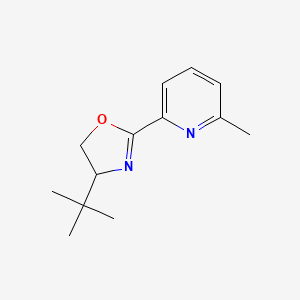
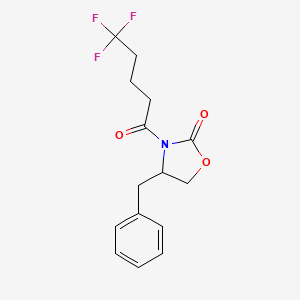
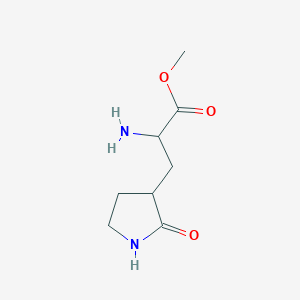

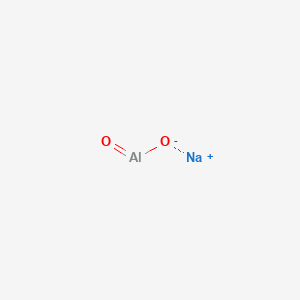
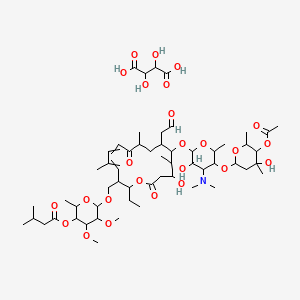
![6-[6-carboxy-2-[[11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13396342.png)
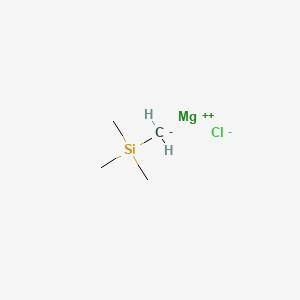
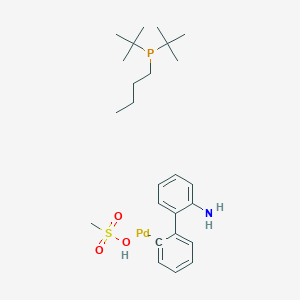
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate](/img/structure/B13396358.png)
![4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13396363.png)
![(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)

